molecular formula C8H4F3NS B154570 3-(Trifluoromethyl)phenyl isothiocyanate CAS No. 1840-19-3

3-(Trifluoromethyl)phenyl isothiocyanate

Cat. No.: B154570
CAS No.: 1840-19-3
M. Wt: 203.19 g/mol
InChI Key: GFEPANUKFYVALF-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula C8H4F3NS . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isothiocyanate group. This compound is known for its reactivity and is used in various chemical syntheses and applications.

Scientific Research Applications

3-(Trifluoromethyl)phenyl isothiocyanate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis to introduce the trifluoromethyl group into target molecules.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Safety and Hazards

3-(Trifluoromethyl)phenyl isothiocyanate is toxic if swallowed or inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 3-(Trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate compound. The general reaction scheme is as follows:

    Starting Material: 3-(Trifluoromethyl)aniline

    Reagent: Thiophosgene (CSCl2)

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of hazardous conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Cycloaddition Reactions: It can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Base catalysts such as triethylamine

Major Products

    Thiourea Derivatives: Formed by the reaction with amines

    Heterocyclic Compounds: Formed through cycloaddition reactions

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenyl isothiocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • 3-(Trifluoromethyl)phenyl isocyanate

Uniqueness

3-(Trifluoromethyl)phenyl isothiocyanate is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reactivity patterns and applications compared to its isomers or other trifluoromethyl-substituted compounds.

Properties

IUPAC Name

1-isothiocyanato-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEPANUKFYVALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171531
Record name 3-(Trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1840-19-3
Record name 3-(Trifluoromethyl)phenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001840193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isothiocyanato-3-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
O=C1c2ccccc2C(=O)N1CCN(OCc1ccccc1)C(=S)Nc1cccc(C(F)(F)F)c1
Quantity
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Synthesis routes and methods II

Procedure details

To a stirred solution of 3-(trifluoromethyl)aniline (20 g, 124.2 mmol) in DCM (100 mL) was added thiophosgene (21.24 g, 186.4 mmol) at 5-10° C. and the reaction mixture was stirred at room temperature for 1-2 h. The reaction was monitored by TLC (mobile phase-40% ethyl acetate in n-Hexane, Rf. S.M.—0.25, product—0.5). Upon disappearance of the starting material, the reaction mass was diluted with DCM, the organic layer was washed with 10% NaHCO3, water and brine. The organic layer was dried and concentrated in vacuo at a temperature lower than 45° C. to afford the product as a yellow oil (Yield: 19.2 g, 76.19% of theoretical).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.24 g
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reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
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0 (± 1) mol
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Yield
76.19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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